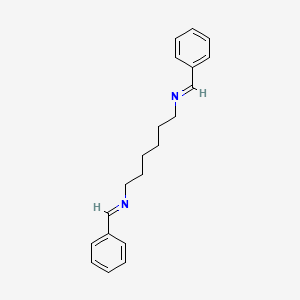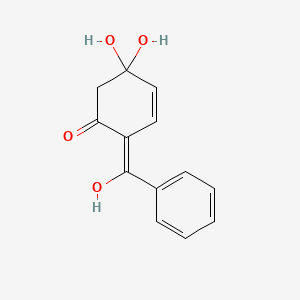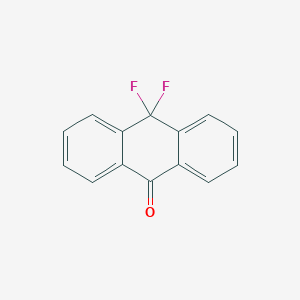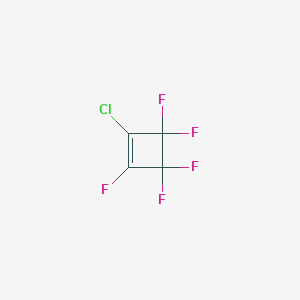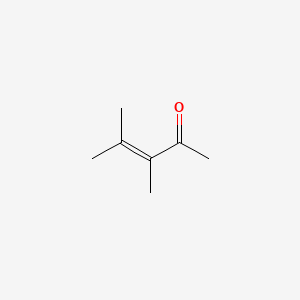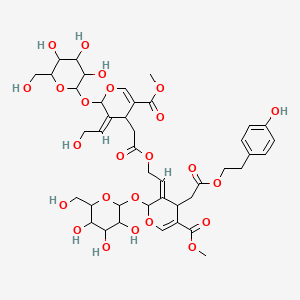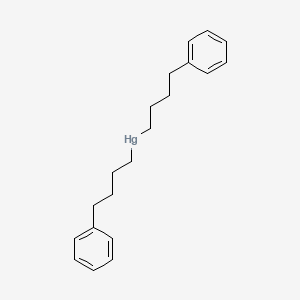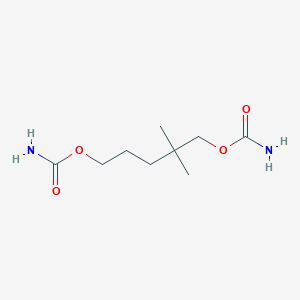
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate is a chemical compound with the molecular formula C10H20N2O4 It is known for its unique structure, which includes a carbamate group and a dimethylpentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate typically involves the reaction of 4,4-dimethylpentanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 4,4-dimethylpentanol and urea.
Oxidation: Oxidative reactions can convert the carbamate group into a corresponding amide or carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 4,4-dimethylpentanol and urea.
Oxidation: Amides or carboxylic acids.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate: Unique due to its specific structure and functional groups.
2,2-Dimethylpentane-1,5-diyl dicarbamate: Similar structure but different functional groups.
4,4-Dimethyl-2,8-dioxa-nonanedioic acid diamide: Another compound with a similar backbone but different functional groups.
Uniqueness
This compound stands out due to its specific combination of a carbamate group and a dimethylpentyl chain, which imparts unique chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H18N2O4 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(5-carbamoyloxy-4,4-dimethylpentyl) carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,6-15-8(11)13)4-3-5-14-7(10)12/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
Clé InChI |
QWMNHTWAIMMMMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCOC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


